molecular formula C13H16O3 B14238221 2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde CAS No. 374073-50-4

2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde

Cat. No.: B14238221
CAS No.: 374073-50-4
M. Wt: 220.26 g/mol
InChI Key: ACGZBFOCMHBUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a but-3-en-2-yl group and two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable but-3-en-2-yl precursor under specific conditions. One common method involves the use of a Grignard reagent, where the but-3-en-2-yl magnesium bromide reacts with 3,4-dimethoxybenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(But-3-en-2-yl)-3,4-dimethoxybenzoic acid.

    Reduction: 2-(But-3-en-2-yl)-3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(But-3-en-2-yl)-3,4-dimethoxybenzaldehyde can be compared with other similar compounds, such as:

    2-(But-3-en-2-yl)-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(But-3-en-2-yl)-3,4-dimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3,4-Dimethoxybenzaldehyde: Lacks the but-3-en-2-yl group, making it less complex.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

374073-50-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-but-3-en-2-yl-3,4-dimethoxybenzaldehyde

InChI

InChI=1S/C13H16O3/c1-5-9(2)12-10(8-14)6-7-11(15-3)13(12)16-4/h5-9H,1H2,2-4H3

InChI Key

ACGZBFOCMHBUTC-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C=CC(=C1OC)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.